molecular formula C23H32N4O8 B2882783 E3 Ligase Ligand-Linker Conjugates 22 CAS No. 2225940-52-1

E3 Ligase Ligand-Linker Conjugates 22

Cat. No. B2882783
CAS RN: 2225940-52-1
M. Wt: 492.529
InChI Key: RMLHAPHCRDKBTD-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-Linker Conjugate 22 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .


Synthesis Analysis

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points provides an in-depth analysis of synthetic entries to functionalized ligands for the most relevant E3 ligase ligands . It compares different preparative routes to E3 ligands with respect to feasibility and productivity .


Molecular Structure Analysis

The molecular formula of E3 Ligase Ligand-Linker Conjugates 22 is C23H32N4O8 . The exact mass is 492.22201399 g/mol and the monoisotopic mass is 492.22201399 g/mol .


Chemical Reactions Analysis

E3 ligase ligand chemistries: from building blocks to protein degraders provides an overview of the chemistry of the linker attachment by discussing the synthetic opportunities to connect the E3 ligand at an appropriate exit vector with a linker to assemble the final PROTAC .


Physical And Chemical Properties Analysis

The molecular weight of E3 Ligase Ligand-Linker Conjugates 22 is 485.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . The rotatable bond count is 8 .

Scientific Research Applications

Comprehensive Analysis of Pomalidomide-PEG4-C2-NH2 Applications

Pomalidomide-PEG4-C2-NH2, also known as E3 Ligase Ligand-Linker Conjugates 22, is a compound with significant potential in scientific research. Below is a detailed analysis of its unique applications across various fields:

Targeted Protein Degradation: Pomalidomide-PEG4-C2-NH2 serves as a crucial component in the development of PROTACs (proteolysis-targeting chimeras) . These chimeras are designed to induce the degradation of specific proteins, which is a promising strategy for treating diseases where certain proteins are known to be harmful.

Cancer Research: In cancer research, the compound is used to create PROTACs that target and eliminate malfunctioning proteins that are often responsible for tumor growth and survival .

Molecular Biology Tools: As a molecular biology tool, Pomalidomide-PEG4-C2-NH2 is used to study protein functions within cells by selectively degrading proteins of interest .

Drug Discovery: This compound aids in drug discovery by allowing researchers to understand the role of specific proteins in disease pathways, leading to the identification of new therapeutic targets .

Chemical Biology: In chemical biology, it is utilized to explore the intracellular dynamics of proteins, providing insights into their lifecycle and interactions within the cellular environment .

Neurodegenerative Diseases: Pomalidomide-PEG4-C2-NH2 is instrumental in creating PROTACs that can degrade proteins implicated in neurodegenerative diseases, offering a new approach to treatment .

Immune Modulation: The compound has applications in immune modulation by targeting proteins that regulate immune responses, which could lead to new treatments for autoimmune diseases .

Synthetic Chemistry: Finally, in synthetic chemistry, Pomalidomide-PEG4-C2-NH2 is used as a building block for synthesizing a variety of complex molecules with potential therapeutic applications .

Future Directions

Expanding PROTACtable genome universe of E3 ligases discusses the future directions of E3 ligases . It highlights the therapeutic potential of PROTACs and the need for recruiting additional E3 ligases to further enhance the therapeutic potential of TPD .

properties

IUPAC Name

4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O8/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29/h1-3,18,25H,4-15,24H2,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLHAPHCRDKBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E3 Ligase Ligand-Linker Conjugates 22

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